2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a cyclohepta[4,5] fused ring system, a 4-ethoxyphenyl substituent at position 3, and an acetamide group at position 2 linked to a 2-furylmethyl moiety. The furylmethyl substituent contributes to hydrogen-bonding capacity, which may influence target binding and metabolic stability. Thieno[2,3-d]pyrimidine derivatives are widely explored for antitumor activity due to their structural mimicry of purine bases, enabling interactions with enzymes like dihydrofolate reductase or tyrosine kinases .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-2-33-18-12-10-17(11-13-18)29-24(31)23-20-8-4-3-5-9-21(20)35-25(23)28(26(29)32)16-22(30)27-15-19-7-6-14-34-19/h6-7,10-14H,2-5,8-9,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSEMOAPZCRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC5=C3CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide is a complex organic molecule that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 439.52 g/mol. The structure features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 439.52 g/mol |
| CAS Number | 941996-36-7 |
Antitumor Activity
Studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. The presence of the ethoxyphenyl group enhances the compound's interaction with cellular targets involved in cancer proliferation pathways. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in tumor growth.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. The thieno[2,3-d]pyrimidine scaffold is known for its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases; thus, compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
Case Studies
- Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, a series of thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values lower than those of standard chemotherapeutics, indicating potent antitumor activity .
- Antimicrobial Activity : A research article in Pharmaceutical Biology reported that derivatives similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the mechanism involving disruption of bacterial membrane integrity .
- Anti-inflammatory Mechanism : A recent investigation published in International Journal of Biology and Chemistry examined the anti-inflammatory properties of various thieno derivatives. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro .
Scientific Research Applications
Structural Features
The compound contains multiple functional groups including:
- A thieno[2,3-d]pyrimidine core.
- An ethoxyphenyl substituent.
- A furan moiety linked to an acetamide group.
These features contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. A study by demonstrated that compounds similar to the target molecule inhibit cell proliferation in various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
Another study highlighted the antimicrobial activity of compounds with a similar structure against a range of bacteria and fungi. The presence of the ethoxyphenyl group enhances lipophilicity, improving membrane penetration and efficacy against microbial pathogens .
Polymer Synthesis
The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for cross-linking reactions that yield materials suitable for high-performance applications .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives showed that modifications similar to those present in 2-[3-(4-ethoxyphenyl)-2,4-dioxo...] resulted in compounds with IC50 values lower than 10 µM against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the ethoxy group significantly contributes to the observed anticancer activity .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the target compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising application in developing new antimicrobial agents .
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | <10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Escherichia coli | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related analogues, emphasizing substituent effects, core modifications, and biological implications:
Key Comparisons
Core Structure Variations: The cyclohepta[4,5]thieno[2,3-d]pyrimidine core in the target compound offers greater ring flexibility compared to cyclopenta[4,5] () or benzothieno[2,3-d] () cores. This flexibility may enhance binding to larger enzymatic pockets . Chromeno[2,3-d]pyrimidine () and pyrimido[5,4-b]indole () cores introduce planar aromatic systems, favoring intercalation or stacking interactions with DNA/proteins .
Substituent Effects: 4-Ethoxyphenyl vs. 4-Chlorophenyl: The ethoxy group (electron-donating) improves solubility and reduces metabolic oxidation compared to the chloro group (electron-withdrawing), which enhances electrophilicity and target affinity but may increase toxicity . Furylmethyl vs.
Synthetic Pathways: The target compound likely follows alkylation protocols similar to and , where K₂CO₃ in acetone/DMF facilitates nucleophilic substitution of thienopyrimidinone precursors with acetamide halides . Chromeno[2,3-d]pyrimidine derivatives () require additional steps to construct the fused chromene ring, increasing synthetic complexity .
Biological Activity :
- Chlorophenyl derivatives () exhibit lower IC₅₀ values (higher potency) in tumor models due to stronger electron-withdrawing effects enhancing enzyme inhibition .
- Ethoxyphenyl analogues (target compound, ) show moderate activity but better pharmacokinetic profiles, balancing potency and bioavailability .
Research Findings and Implications
- Antitumor Potential: Molecular docking studies predict the target compound binds to dihydrofolate reductase with a docking score of −9.2 kcal/mol, comparable to methotrexate (−10.1 kcal/mol) .
- Metabolic Stability : The furylmethyl group may reduce cytochrome P450-mediated metabolism compared to methylphenyl groups, as suggested by in vitro microsomal assays of related compounds .
- Synthetic Feasibility : The target compound’s synthesis is achievable in 3–4 steps with yields >60%, aligning with methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
